Foreword: The Strategic Value of a Polysubstituted Pyridine Aldehyde
Foreword: The Strategic Value of a Polysubstituted Pyridine Aldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methoxyisonicotinaldehyde
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. 5-Chloro-2-methoxyisonicotinaldehyde (CAS No. 1060810-36-7) emerges as a molecule of significant interest.[1][2] Its architecture—a pyridine ring functionalized with an aldehyde, a chloro group, and a methoxy group—presents a confluence of reactive handles and modulating substituents. The aldehyde provides a gateway for a multitude of transformations, including reductive amination, oxidation, and olefination. Concurrently, the chloro and methoxy groups are not mere spectators; they are crucial modulators of the ring's electronic character and steric profile, features extensively leveraged in medicinal chemistry to fine-tune a compound's biological activity and pharmacokinetic properties.[3][4][5][6]
This guide offers an in-depth exploration of the core physicochemical properties of 5-Chloro-2-methoxyisonicotinaldehyde. Moving beyond a simple data sheet, we delve into the causality behind its characteristics, provide validated protocols for its analysis, and contextualize its utility for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Data
A foundational understanding of a compound begins with its fundamental properties. These values dictate everything from storage conditions and solvent selection to its behavior in complex reaction mixtures.
Chemical Structure
The arrangement of functional groups on the pyridine core is central to the molecule's reactivity and interactions.
Caption: 2D Structure of 5-Chloro-2-methoxyisonicotinaldehyde.
Summary of Properties
The following table consolidates the key quantitative data for 5-Chloro-2-methoxyisonicotinaldehyde.
| Property | Value | Source |
| CAS Number | 1060810-36-7 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][7] |
| Molecular Weight | 171.58 g/mol | [7] |
| IUPAC Name | 5-chloro-2-methoxypyridine-4-carbaldehyde | [2] |
| Physical Form | Solid | [7] |
| Melting Point | 93-96 °C (for isomer 5-chloro-2-methoxynicotinaldehyde) | [7] |
| Boiling Point | 255.1 ± 35.0 °C (Predicted for isomer) | [7] |
| pKa | -0.68 ± 0.20 (Predicted for isomer) | [7] |
Spectroscopic Profile: Elucidating the Molecular Identity
Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), offering detailed structural insights.
-
¹H NMR (Proton NMR): The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals:
-
Aldehyde Proton (-CHO): A singlet in the highly deshielded region of δ 9.8-10.2 ppm . This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen.
-
Aromatic Protons (Pyridine Ring): Two singlets are anticipated. The proton at the C3 position and the proton at the C6 position are in unique electronic environments, influenced by the adjacent substituents. Their exact shifts would be in the aromatic region, typically δ 7.5-8.5 ppm .
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.9-4.2 ppm .[8][9]
-
-
¹³C NMR (Carbon NMR): The ¹³C spectrum provides a count of unique carbon environments:
-
Carbonyl Carbon (-CHO): The aldehyde carbon is the most downfield signal, expected around δ 190-195 ppm .[10]
-
Aromatic Carbons: Five distinct signals are expected in the δ 110-165 ppm range, corresponding to the five carbons of the pyridine ring. The carbons directly attached to the electronegative chlorine and oxygen atoms (C5 and C2) will be significantly affected.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm .[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Key Diagnostic Peaks:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1705-1725 cm⁻¹ . This is a highly characteristic peak for an aromatic aldehyde.[11][12]
-
C-H Stretch (Aldehyde): Two weaker bands are characteristic of the aldehyde C-H bond, typically appearing near 2820 cm⁻¹ and 2720 cm⁻¹ . The latter is often seen as a shoulder on the aliphatic C-H stretching bands.[11][13]
-
Aromatic C=C and C=N Stretches: A series of medium to strong bands in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.
-
C-O Stretch (Methoxy Ether): A strong band is expected in the 1250-1300 cm⁻¹ region for the aryl-alkyl ether linkage.
-
C-Cl Stretch: A band in the fingerprint region, typically 700-850 cm⁻¹ , can be attributed to the carbon-chlorine bond.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight, 171.58 Da.
-
Isotopic Pattern: A critical diagnostic feature will be the chlorine isotope pattern. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two peaks for the molecular ion: M⁺ at m/z ≈ 171 and M+2 at m/z ≈ 173 , with a relative intensity ratio of about 3:1. This pattern is a definitive indicator of a monochlorinated compound.
-
Key Fragmentation: Common fragmentation pathways would include the loss of the formyl radical (•CHO, loss of 29 Da) or the methoxy radical (•OCH₃, loss of 31 Da).
Experimental Workflows for Characterization
To ensure scientific integrity, all protocols must be self-validating. The following workflows represent standard, robust methodologies for the comprehensive characterization of 5-Chloro-2-methoxyisonicotinaldehyde.
Caption: A typical experimental workflow for full physicochemical characterization.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of organic compounds. A reversed-phase method is chosen due to the moderate polarity of the analyte, ensuring good retention and separation from potential non-polar or highly polar impurities.
-
System: Agilent 1260 Infinity II or equivalent, with a UV-Vis Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., Zorbax ODS, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive structural confirmation. Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for a wide range of organic molecules and its relatively clean spectral window.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
Reactivity Profile and Synthetic Utility
The true value of a building block is defined by its reactivity. 5-Chloro-2-methoxyisonicotinaldehyde is primed for diverse chemical transformations.
Caption: Key reactive sites and potential transformations.
-
The Aldehyde as a Versatile Handle: The aldehyde group is the most reactive site for nucleophilic addition. It is readily converted to an alcohol via reduction, a carboxylic acid via oxidation, or can participate in C-C bond-forming reactions like the Wittig olefination. For drug development, its most powerful application is arguably in reductive amination to introduce diverse amine-containing side chains, a cornerstone of library synthesis.
-
The Chloro Group for Cross-Coupling: The chlorine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables the facile installation of aryl, heteroaryl, alkyl, amine, or alkyne moieties at the C5 position, allowing for systematic Structure-Activity Relationship (SAR) exploration.
-
The Methoxy Group as a Modulator: While less reactive, the electron-donating methoxy group at the C2 position influences the regioselectivity of reactions on the pyridine ring and can impact the binding affinity of the final molecule with its biological target through hydrogen bonding or steric effects.
Conclusion for the Practicing Scientist
5-Chloro-2-methoxyisonicotinaldehyde is more than a collection of atoms; it is a strategically designed synthetic intermediate. Its physicochemical properties render it a stable, solid compound that is readily characterizable by standard analytical techniques. The orthogonal reactivity of its functional groups—the aldehyde and the chloro substituent—provides a clear and logical pathway for complex molecule synthesis. For professionals in medicinal chemistry and materials science, this compound represents a reliable and versatile platform for innovation. A thorough understanding of its properties, as detailed in this guide, is the first step toward unlocking its full synthetic potential.
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(Image depicting the chemical structures of the starting material, reagent, and product)